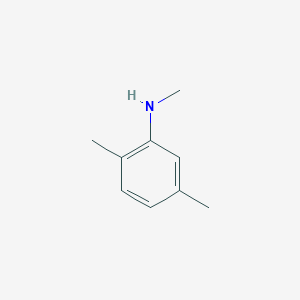

n,2,5-Trimethylaniline

Vue d'ensemble

Description

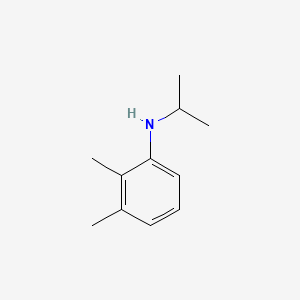

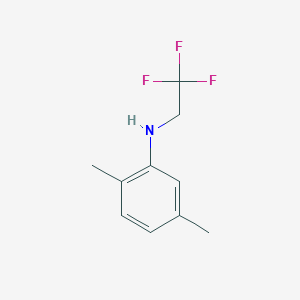

N,2,5-Trimethylaniline is a compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChI string representation isInChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 135.104799419 g/mol . The topological polar surface area is 12 Ų .Applications De Recherche Scientifique

Role in Cardiovascular and Kidney Diseases

n,2,5-Trimethylaniline is related to trimethylamine N-oxide (TMAO), a molecule associated with chronic diseases like atherosclerosis. Studies suggest a correlation between increased plasma TMAO concentrations and adverse cardiovascular events, although the mechanistic link remains under debate (Zeisel & Warrier, 2017).

Gut Microbial Metabolism and Atherosclerosis

Research indicates that TMAO, a derivative of this compound, enhances atherosclerosis in animal models. A structural analog of choline was found to inhibit TMA formation and reduce TMAO levels in mice, which could potentially serve as a therapeutic approach for cardiovascular diseases (Wang et al., 2015).

Potential Biomarker or Therapeutic Target

TMAO, linked to this compound, is being explored for its potential role in various diseases, including cardiovascular and neurological disorders. There's ongoing research into therapeutic strategies to reduce TMAO levels, which could be significant in disease management (Janeiro et al., 2018).

Involvement in Diverse Biological Functions

TMAO, related to this compound, is suggested to be involved in several biological functions across various organisms, ranging from bacteria to mammals. Its elevated plasma levels have been linked to a higher risk for major cardiovascular diseases, kidney failure, diabetes, and cancer (Ufnal et al., 2015).

Importance in Chronic Kidney Disease

Research shows that TMAO levels increase with decreasing kidney function and are associated with mortality in patients with chronic kidney disease. This makes it a potential area for therapeutic strategies aimed at reducing TMAO levels (Velasquez et al., 2016).

Detection in Human Cerebrospinal Fluid

TMAO, a derivative of this compound, has been detected in human cerebrospinal fluid. While its actual impact on the central nervous system requires further study, this finding opens new avenues for research in neurological diseases (Del Rio et al., 2017).

Quantitative Analysis in Clinical Research

A LC-MS/MS method has been developed for quantifying TMAO, facilitating accurate measurement in clinical research. This is crucial for monitoring disease progression and evaluating drug effects, demonstrating the significance of this compound related compounds in clinical settings (Li et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

N,2,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXIDNFXBLBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

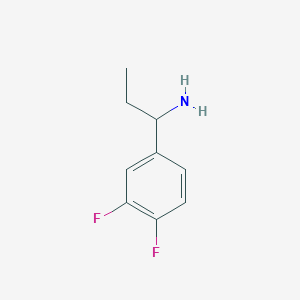

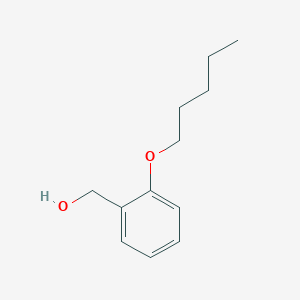

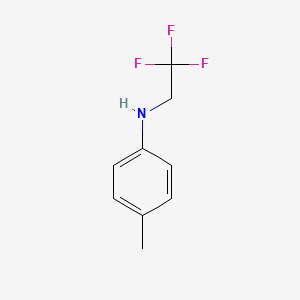

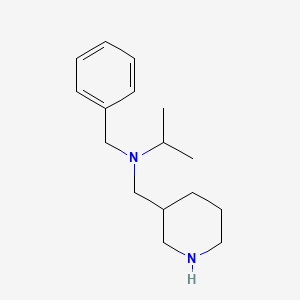

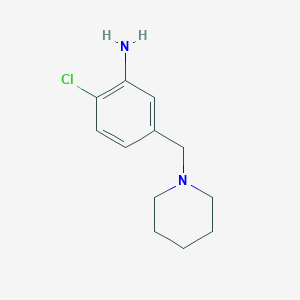

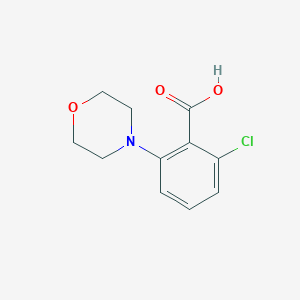

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

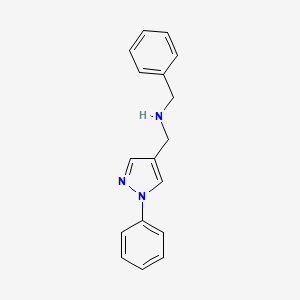

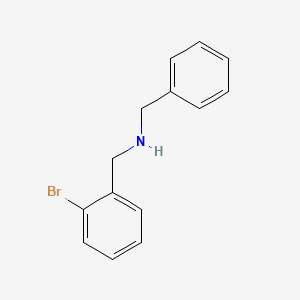

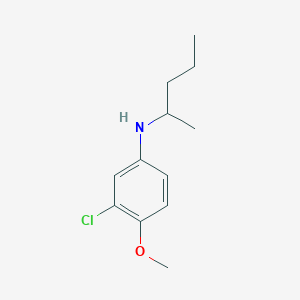

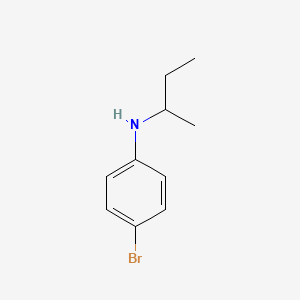

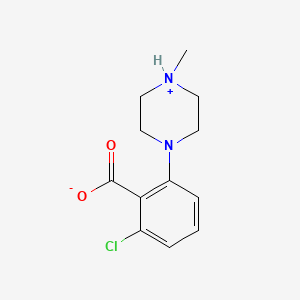

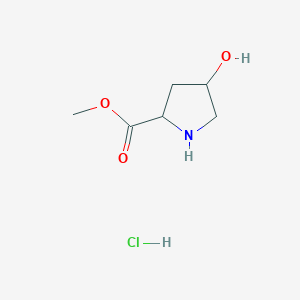

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.